molecular formula C50H79N13O15S B14087721 Nka-OH

Nka-OH

Cat. No.: B14087721
M. Wt: 1134.3 g/mol
InChI Key: CHLXODSFZFRYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nka-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Nka-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized this compound with disulfide bonds, reduced this compound with free thiol groups, and various substituted analogs with altered biological activities .

Scientific Research Applications

Nka-OH has a wide range of scientific research applications:

Mechanism of Action

Nka-OH exerts its effects by binding to neurokinin receptors, primarily the NK2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules subsequently increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological responses such as smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific receptor affinity and the ability to form disulfide bonds, which are crucial for its biological activity. Its distinct structure allows for targeted studies on receptor interactions and the development of receptor-specific drugs .

Properties

Molecular Formula

C50H79N13O15S

Molecular Weight

1134.3 g/mol

IUPAC Name

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78)

InChI Key

CHLXODSFZFRYJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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